HCTU

Descripción general

Descripción

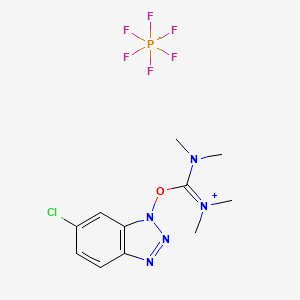

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate is a novel aminium-based coupling reagent. It is widely used in peptide synthesis due to its high efficiency and effectiveness in producing difficult peptides. This compound is known for its superior performance compared to other coupling reagents, making it a valuable tool in various chemical and biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate involves the reaction of 6-chlorobenzotriazole with tetramethyluronium hexafluorophosphate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at room temperature. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the production process both cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate primarily undergoes coupling reactions, particularly in peptide synthesis. It can also participate in substitution reactions due to the presence of the chlorobenzotriazolyl group .

Common Reagents and Conditions

Common reagents used in reactions with this compound include amino acids, peptides, and other nucleophiles. The reactions are typically carried out in solvents such as DMF or dichloromethane (DCM) at room temperature or slightly elevated temperatures. The presence of a base, such as N,N-diisopropylethylamine (DIPEA), is often required to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound are peptides and peptide derivatives. The high efficiency of the coupling reaction ensures that the desired products are obtained in high yields with minimal side reactions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

HCTU is predominantly used in solid-phase peptide synthesis (SPPS) due to its rapid coupling times and high efficiency. Studies have demonstrated that this compound can significantly reduce synthesis times while maintaining peptide purity.

- High-throughput Synthesis : In a study by Hood et al. (2008), this compound was utilized to synthesize several biologically active peptides with deprotection times of 3 minutes or less and coupling times of 5 minutes or less. This approach resulted in total synthesis times being reduced by up to 42.5 hours without compromising the quality of the peptides produced .

- Comparison with Other Coupling Agents : Research indicates that this compound performs comparably to other popular coupling agents like HATU and HBTU, often yielding higher purity peptides. For instance, when synthesizing the 65–74 fragment of acyl carrier protein, this compound provided superior results compared to other reagents such as PyBOP and TBTU .

Synthesis of Complex Molecules

This compound has also been employed in synthesizing complex organic molecules beyond peptides:

- Quinoxaline Derivatives : Sasane et al. (2023) reported using this compound as a catalyst for synthesizing quinoxaline derivatives, demonstrating its versatility in facilitating chemical reactions beyond peptide formation .

- Benzimidazoles from Carboxylic Acids : Another application includes converting carboxylic acids into benzimidazoles via methodologies promoted by this compound, showcasing its role in diverse chemical transformations .

Pharmaceutical Development

The pharmaceutical industry leverages this compound for developing peptide-based drugs:

- Vaccine Candidates : The synthesis of peptide-based vaccine candidates has been enhanced through the use of this compound, allowing for efficient conjugation and condensation methodologies essential for vaccine development .

- Therapeutic Peptides : The compound is increasingly vital in producing therapeutic peptides that target various diseases, including cancer and metabolic disorders. Its efficiency supports the rapid development of new drug candidates .

Case Study 1: Rapid Peptide Synthesis

In a practical application involving the synthesis of β-amyloid1–42, researchers achieved a total synthesis time of just 11.6 hours using this compound. This study highlighted not only the speed but also the comparable purity levels with traditional methods, reinforcing this compound's status as an efficient coupling agent .

Case Study 2: Industrial Applications

The industrial application of this compound has been validated through various studies that emphasize its role in large-scale peptide production. The compound's cost-effectiveness and efficiency make it an attractive option for commercial peptide manufacturers looking to streamline their processes while ensuring high-quality outputs .

Mecanismo De Acción

The mechanism of action of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate involves the activation of carboxyl groups in amino acids or peptides, facilitating their coupling with nucleophiles such as amines. The compound forms an active ester intermediate, which then reacts with the nucleophile to form the desired peptide bond. This process is highly efficient and selective, making it ideal for peptide synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

- O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

- O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (TBTU)

Uniqueness

Compared to similar compounds, O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate offers superior performance in terms of coupling efficiency and selectivity. It is particularly effective in the synthesis of difficult peptides and hindered couplings, making it a preferred choice for researchers and industrial applications .

Actividad Biológica

HCTU (1-Hydroxy-7-azabenzotriazole-1-yl) (N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used uronium coupling agent in peptide synthesis. Its biological activity is primarily associated with its role in facilitating peptide bond formation, but it also has implications for safety and immunogenicity. This article explores the biological activity of this compound, including its efficacy in peptide synthesis, safety profile, and potential immunogenic responses.

1. Peptide Synthesis Efficiency

This compound is recognized for its high efficiency in peptide synthesis compared to other coupling agents like HBTU and HATU. Studies have shown that this compound provides better crude purity and yield when used in solid-phase peptide synthesis (SPPS). For example, a study indicated that this compound yielded higher purity peptides than HBTU and PyBOP under similar conditions .

Table 1: Comparison of Coupling Agents in Peptide Synthesis

| Coupling Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| This compound | 85 | 95 | 14 |

| HBTU | 80 | 90 | 16 |

| HATU | 82 | 93 | 15 |

2. Safety Profile and Immunogenicity

Despite its effectiveness, this compound has been implicated in allergic reactions among laboratory personnel. A notable case study reported anaphylaxis in a researcher after repeated exposure to uronium coupling agents, including this compound. The researcher developed severe allergic symptoms, although skin tests indicated no sensitivity specifically to this compound, suggesting it may be a safer alternative compared to HATU and HBTU .

Case Study: Allergic Reactions to Uronium Coupling Agents

| Researcher ID | Symptoms | Duration of Exposure | Sensitivity Test Result |

|---|---|---|---|

| K.J.M. | Anaphylaxis, rhinitis, urticaria | 3 years | Negative for this compound |

| Subject B | Dermatitis, respiratory issues | 14 years | Positive for HBTU |

This compound facilitates the formation of peptide bonds by activating carboxylic acids to form acyl-activated intermediates. This mechanism enhances the efficiency of peptide coupling reactions, which is critical for synthesizing bioactive peptides used in therapeutic applications. The activation process involves the formation of an O-acylisourea intermediate that subsequently reacts with amines to form the desired peptide .

4. Applications in Drug Development

This compound's efficiency and stability make it a valuable tool in drug development, particularly for synthesizing peptide-based therapeutics. For instance, studies have demonstrated its use in creating methotrexate-containing oligopeptide conjugates aimed at improving drug delivery and efficacy against cancer cells . The conjugates showed enhanced cellular uptake and cytotoxicity compared to free methotrexate.

5. Conclusion

This compound is a highly effective coupling agent with significant advantages in peptide synthesis regarding yield and purity. While it poses a lower risk of sensitization compared to other agents like HATU and HBTU, caution is still warranted due to potential allergic reactions among sensitive individuals. Ongoing research into its applications in drug development highlights its importance in advancing therapeutic strategies.

Propiedades

IUPAC Name |

[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN5O.F6P/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHGTMQHUWDEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330645-87-9 | |

| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-5-chloro-, 3-oxide, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of HCTU?

A1: this compound is widely recognized as a potent coupling reagent in peptide synthesis. [, , , , , ] It facilitates the formation of amide bonds, the backbone of peptides, making it indispensable in both research and industrial peptide production.

Q2: How does this compound facilitate amide bond formation during peptide synthesis?

A2: this compound acts as an activating agent for carboxylic acids. [, , ] It reacts with the carboxylic acid moiety of an amino acid, forming an activated ester intermediate. This reactive species is then readily attacked by the amine group of another amino acid, leading to amide bond formation and peptide chain elongation.

Q3: Are there advantages of using this compound over other coupling reagents in peptide synthesis?

A3: Yes, this compound offers several benefits over traditional coupling reagents. Research suggests it exhibits higher coupling efficiency, especially in challenging sequences prone to aggregation. [, , , , ] This translates to better yields and purity of the synthesized peptides. Furthermore, this compound is lauded for its fast reaction kinetics, significantly reducing synthesis time. [, , , ]

Q4: Can this compound be used in automated peptide synthesizers?

A4: Absolutely. This compound's compatibility with automated peptide synthesizers, coupled with its fast reaction kinetics, has revolutionized peptide synthesis by dramatically increasing throughput. [, , , ]

Q5: Beyond peptide synthesis, are there other applications of this compound?

A5: While predominantly known for peptide synthesis, this compound's ability to activate carboxylic acids extends its utility to other applications. For instance, one study successfully employed this compound for attaching molecules to modified silicon surfaces, highlighting its potential in material science and surface functionalization. []

Q6: What is the molecular formula and molecular weight of this compound?

A6: The molecular formula of this compound is C12H16ClN6OPF6, and its molecular weight is 484.76 g/mol. []

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are frequently employed for identifying and quantifying this compound, especially in complex mixtures like those encountered during peptide synthesis. [, , ]

Q8: Are there any concerns regarding the stability of this compound?

A8: While a powerful reagent, this compound's stability in organic solvents, particularly during prolonged synthesis protocols in automated systems, has been raised as a point of concern. [] Further research exploring strategies to enhance its stability in such scenarios is ongoing.

Q9: Are there any safety concerns associated with handling this compound?

A9: Yes, this compound, like many other coupling agents, has been identified as a potential allergen and can induce anaphylactic reactions upon repeated exposure. [] Researchers are strongly advised to adopt stringent safety protocols, including appropriate personal protective equipment and minimizing exposure, when handling this compound.

Q10: Does the potential for anaphylactic reactions limit the use of this compound in large-scale peptide production?

A10: While the risk of anaphylaxis is a serious concern, it doesn't necessarily preclude this compound's use in large-scale settings. [] Implementing rigorous safety measures, such as engineering controls to minimize exposure and establishing medical protocols for managing potential allergic reactions, are crucial to ensure worker safety in industrial applications.

Q11: How does the structure of this compound contribute to its activity as a coupling reagent?

A11: The presence of the uronium moiety in this compound is key to its function. [, , ] This group acts as a leaving group after reacting with the carboxylic acid, facilitating the formation of the activated ester crucial for amide bond formation.

Q12: How do the properties of this compound compare to its analogues, like COMU, in practical applications?

A13: Although COMU initially presented as a promising alternative, issues with the consistency of commercially available samples and its stability in organic solvents have emerged as potential drawbacks. [] Currently, this compound remains a favoured choice for many researchers and industries, but the ongoing development of new analogues and improvements in their formulation may offer even more efficient and reliable alternatives in the future.

Q13: What are the environmental implications of using this compound in peptide synthesis?

A14: The environmental impact of this compound and similar coupling reagents is an important consideration. Research focusing on assessing their ecotoxicological effects and developing strategies for waste minimization and sustainable disposal is crucial to mitigate any potential negative consequences on the environment. []

Q14: How does research on this compound contribute to the advancement of the peptide therapeutics field?

A15: this compound's efficiency and reliability in peptide synthesis have significantly contributed to the rapid growth of peptide-based therapeutics. [, , , , ] By streamlining the production of high-quality peptides, this compound facilitates research exploring new drug candidates for a wide range of diseases, paving the way for novel therapeutic interventions.

Q15: What are some future research directions regarding this compound?

A15: Future research on this compound will likely focus on:

- Enhancing Stability and Solubility: Exploring novel formulations or modifications to improve its stability in various solvents and conditions, especially for long-duration synthesis protocols. [, , , ]

- Developing Greener Alternatives: Investigating and developing environmentally benign coupling reagents with comparable or superior efficiency and safety profiles. []

- Expanding Applications: Exploring this compound's utility in other fields, such as material science, chemical biology, and beyond. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.